molecular formula C9H12N2O4 B2386024 1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1597858-28-0

1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2386024
CAS No.: 1597858-28-0
M. Wt: 212.205
InChI Key: XIKFJFCTFGYYSQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions using 3-methoxypropyl halides.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxypropyl position.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other pyridazine derivatives, such as:

    1,2-Dihydropyridazine-3-carboxylic acid: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar core structure but without the methoxypropyl substitution, leading to different chemical properties and applications.

Properties

IUPAC Name

1-(3-methoxypropyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-15-6-2-5-11-8(12)4-3-7(10-11)9(13)14/h3-4H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKFJFCTFGYYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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